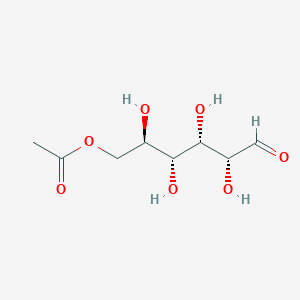

6-O-acetyl-D-glucose

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O7/c1-4(10)15-3-6(12)8(14)7(13)5(11)2-9/h2,5-8,11-14H,3H2,1H3/t5-,6+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPUCPVAZOMVLI-LXGUWJNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595099 | |

| Record name | 6-O-Acetyl-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7286-45-5 | |

| Record name | 6-O-Acetyl-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Biological Context in Natural Systems

Natural Occurrence of 6-O-Acetyl-D-glucose

The direct identification of this compound in different organisms highlights its role as a metabolic intermediate and a constituent of larger biomolecules.

Identification in Marine Organisms (e.g., Holothuria)

This compound has been identified as a natural sugar found in sea cucumbers of the genus Holothuria. nih.govbiosynth.com These marine organisms are known to produce a variety of triterpene glycosides, which are complex saponins with a wide range of biological activities. The sugar moieties of these glycosides can be diverse and often include modified monosaccharides. The presence of this compound as a component of these glycosides contributes to their structural diversity.

Presence as a Metabolite in Prokaryotic Microorganisms (e.g., Escherichia coli)

In the realm of prokaryotes, 6-acetyl-D-glucose has been identified as a metabolite produced by the well-studied bacterium Escherichia coli (strain K12, MG1655). rsc.org Its presence in the metabolome of this bacterium suggests its involvement in the intricate network of carbohydrate metabolism. Bacteria can metabolize various carbon sources, including glucose, to produce acetyl-CoA, a key precursor for acetylation reactions. nih.gov The formation of this compound in E. coli is likely linked to the availability of glucose and the activity of acetylating enzymes.

Occurrence of 6-O-Acetylated Glycosides and Derivatives in Natural Products

Beyond its existence as a free sugar, the 6-O-acetylated glucose moiety is frequently found as a component of more complex glycosides and derivatives isolated from a variety of plant species.

Isolation from Plant Species (e.g., Petasites japonicus, Cyclamen persicum, soybeans)

A number of plant species have been found to contain 6-O-acetylated glycosides. For instance, research on the chemical constituents of Petasites japonicus (butterbur) has led to the isolation of various compounds, including those with acetylated sugar moieties. Similarly, the phytochemical profile of Cyclamen persicum includes Quercetin 3-O-(6''-acetyl-glucoside), a flavonoid glycoside where an acetyl group is attached to the 6-position of the glucose unit.

In soybeans (Glycine max), isoflavone glycosides can exist in their 6-O-acetylated forms. These compounds are part of the complex mixture of secondary metabolites found in this important legume. The degree of acetylation can be influenced by factors such as fermentation processes.

Table 1: Examples of 6-O-Acetylated Glycosides in Plants

| Plant Species | Compound Class | Specific Compound Example |

|---|---|---|

| Cyclamen persicum | Flavonoid Glycoside | Quercetin 3-O-(6''-acetyl-glucoside) |

| Soybeans (Glycine max) | Isoflavone Glycoside | 6-O-acetylated isoflavone glycosides |

| Petasites japonicus | Various | Compounds with acetylated sugar moieties |

Implications for Biosynthetic Pathways of Acetylated Sugar Moieties in Complex Natural Compounds

The occurrence of 6-O-acetylated glycosides in nature has significant implications for understanding the biosynthetic pathways of these complex molecules. The acetylation of sugars is an enzymatic process that adds to the structural diversity of natural products. In plants, the biosynthesis of complex glycosides, such as flavonoids and phenylethanoid glycosides, involves a series of enzymatic steps, including glycosylation and acylation. mdpi.comnih.govnih.gov

The attachment of an acetyl group to a sugar moiety is typically catalyzed by acyltransferases, which use activated acyl donors like acetyl-CoA. nih.govnih.gov The regioselectivity of these enzymes, such as the specific acetylation at the 6-position of glucose, is a key factor in determining the final structure of the natural product. The presence of 6-O-acetylated moieties suggests the existence of specific acetyltransferases in these organisms that can recognize and modify the sugar portion of the glycoside. The study of these biosynthetic pathways is crucial for understanding how plants produce such a vast array of chemical compounds and for the potential biotechnological production of these molecules.

Microbial Interactions of this compound

The interaction of this compound with microorganisms is an area of active research, with studies indicating its role as a carbon source and its metabolism by various soil bacteria.

Research has shown that strains of Bacillus megaterium and other soil organisms can metabolize 6-O-acetyl-D-glucopyranose. nih.gov These microorganisms possess enzymes, such as 6-acetylglucose deacetylase, which can hydrolyze the acetyl group from the glucose molecule. wikipedia.org This allows the bacteria to then utilize the resulting glucose as a carbon and energy source through their central metabolic pathways.

The ability of microorganisms to utilize acetylated sugars demonstrates their metabolic versatility and their capacity to adapt to different nutrient sources in their environment. The metabolism of this compound by soil bacteria plays a role in the carbon cycle and the breakdown of organic matter in terrestrial ecosystems. While the direct role of this compound in microbial signaling is not as well-defined as that of other sugar derivatives like N-acetylglucosamine, its utilization as a nutrient source is a clear form of microbial interaction.

Table 2: Microbial Metabolism of this compound

| Microorganism | Metabolic Capability | Key Enzyme |

|---|---|---|

| Bacillus megaterium | Utilization as a carbon source | 6-acetylglucose deacetylase |

| Other soil organisms | Metabolism of monoacetyl-sugars | Not specified |

Metabolism and Utilization by Bacillus megaterium

The metabolism of this compound has been notably studied in the soil bacterium Bacillus megaterium. Certain strains of this bacterium have demonstrated the ability to produce and subsequently utilize this acetylated sugar as a carbon source. Research has shown that in cultures of specific cobalamin-producing strains of B. megaterium, such as NCIB 8508, a significant portion of the glucose in the medium is converted into this compound. wikipedia.orgnih.gov In some growth experiments, as much as 25% of the consumed glucose was found to be transformed into its acetylated form. wikipedia.org

The process of utilization involves a specific enzyme, 6-acetyl-D-glucose deacetylase, which has been identified in cell-free extracts of B. megaterium. wikipedia.org This enzyme catalyzes the hydrolysis of the ester bond in this compound, releasing D-glucose and acetate (B1210297). The bacterium can then metabolize these products.

The dynamic nature of this compound metabolism in B. megaterium is illustrated by its production and subsequent consumption during the growth of the bacterium. In a typical growth cycle on a glucose medium, this compound is produced and accumulates in the culture. Once the primary glucose source is depleted, the bacterium begins to utilize the stored this compound, leading to a decrease in its concentration in the medium.

Production and Utilization of this compound by Bacillus megaterium (Strain 8508) in a Glucose Medium

| Time (hours) | Acetylglucose Concentration (mg/100ml) | Acetic Acid Concentration (mg/100ml) | Notes |

|---|---|---|---|

| 0 | 0 | 0 | Start of the experiment. |

| 20 | 50 | 20 | Production phase. |

| 40 | 120 | 40 | Peak acetylglucose concentration. |

| 45 | 110 | 35 | Glucose in the medium is depleted around this time. |

| 60 | 80 | 25 | Utilization phase begins. |

| 80 | 20 | 10 | Continued utilization of acetylglucose. |

Influence on Microbial Growth (e.g., Streptococcus mutans)

Enzymatic Transformations and Metabolic Pathways

Enzymes Interacting with 6-O-Acetyl-D-glucose

The primary enzymatic reactions involving this compound are its hydrolysis by deacetylases and its synthesis by acetyltransferases. Additionally, other enzymes like β-glucosidase can act on it, often as part of a multi-step process.

6-Acetylglucose deacetylase (EC 3.1.1.33) is a hydrolase that specifically targets the ester bond at the C-6 position of D-glucose. wikipedia.orgrcsb.org The systematic name for this enzyme is 6-acetyl-D-glucose acetylhydrolase. wikipedia.orgqmul.ac.uk

The catalytic reaction mediated by this enzyme is the hydrolysis of this compound, yielding D-glucose and acetate (B1210297) as products. qmul.ac.ukebi.ac.uk

Reaction: this compound + H₂O ⇌ D-glucose + acetate

Foundational research in 1958 identified this enzymatic activity in soil organisms, particularly in strains of Bacillus megaterium. wikipedia.orgportlandpress.comnih.gov This organism was observed to metabolize monoacetyl-sugars, leading to the isolation and characterization of this specific deacetylase. portlandpress.comnih.gov The enzyme's discovery was linked to the metabolism of 6-O-acetyl-D-glucopyranose, a metabolite that was also identified in B. megaterium cultures. portlandpress.comnih.gov Despite its early discovery, detailed modern structural and extensive kinetic data for 6-acetylglucose deacetylase remain less characterized compared to other sugar-modifying enzymes.

β-Glucosidases (EC 3.2.1.21) are enzymes that catalyze the hydrolysis of β-glycosidic bonds, cleaving terminal non-reducing glucosyl residues from various glycosides and oligosaccharides. nzytech.commdpi.com While their primary action is on the glycosidic bond, their activity can be influenced by modifications to the sugar moiety, such as acetylation.

For a compound like this compound, which is a glycoside with an acetyl group, the action of β-glucosidase can be part of a two-step process. portlandpress.comnih.gov In many biological contexts, particularly in the metabolism of plant-derived glycosides by microorganisms like Lactiplantibacillus plantarum, an esterase is first required to remove the acetyl group from the sugar. nih.gov Once the acetyl group is removed, the resulting glucose molecule (or the glycoside it is part of) can then be acted upon by β-glucosidase to hydrolyze the glycosidic linkage. portlandpress.comnih.gov

This enzymatic teamwork is crucial for breaking down complex natural compounds and releasing bioactive aglycones, which often have higher antioxidant activity than their glycosylated forms. nih.gov The efficiency of β-glucosidases can be inhibited by the product, glucose, which makes the regulation of this pathway critical for efficient biomass conversion. drugbank.comresearchgate.net The substrate specificity of β-glucosidases is broad; they can act on various β-linked glucodisaccharides and cellooligosaccharides, but the presence of other modifications, like acetylation, necessitates the involvement of other enzymes for complete breakdown. mdpi.comresearchgate.net

Maltose (B56501) O-acetyltransferase (MAT), classified under EC 2.3.1.79, is an enzyme that catalyzes the transfer of an acetyl group from acetyl-CoA to maltose. ebi.ac.ukenzyme-database.org The systematic name for this enzyme is acetyl-CoA:maltose O-acetyltransferase. enzyme-database.org

Rather than breaking down this compound, this enzyme is responsible for its synthesis. Research has shown that maltose O-acetyltransferase from Escherichia coli acetylates glucose exclusively at the C-6 position. ecmdb.ca It also acetylates the non-reducing glucose residue of maltose at the C-6 position. enzyme-database.orgecmdb.ca

The reaction is as follows: Acetyl-CoA + Glucose ⇌ CoA + this compound

Interestingly, studies have revealed that glucose is a better substrate for this enzyme than maltose itself. enzyme-database.orgnih.gov This indicates a significant role for the enzyme in producing this compound directly from free glucose. The enzyme's structure contains a hydrophobic patch near the acceptor site, which explains its affinity for substrates with a glucosyl unit. ecmdb.ca This interaction demonstrates a key biosynthetic pathway where this compound is the end product of the enzymatic reaction.

Table 1: Enzymes Interacting with this compound

| Enzyme | EC Number | Interaction with this compound | Substrates | Products |

|---|---|---|---|---|

| 6-Acetylglucose deacetylase | 3.1.1.33 | Hydrolysis (Substrate) | This compound, H₂O | D-glucose, Acetate |

| β-Glucosidase | 3.2.1.21 | Glycosidic Bond Hydrolysis (Indirect) | Glucoside, H₂O | Glucose, Aglycone |

| Maltose O-acetyltransferase | 2.3.1.79 | Synthesis (Product) | Acetyl-CoA, Glucose/Maltose | This compound, CoA |

Related Enzymatic Modifications of Acetylated Glucose Derivatives

The enzymatic modification of acetylated sugars extends beyond this compound itself, involving pathways that produce other critical phosphorylated sugars and essential biosynthetic precursors.

The synthesis of phosphorylated sugars such as D-glucose-6-phosphate (G6P) from glucose can be achieved through chemoenzymatic strategies that begin with fully acetylated glucose. G6P is a central metabolite, acting as a gateway for glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

A common laboratory and industrial route to G6P involves a multi-step process:

Peracetylation of Glucose: Glucose is first chemically protected by acetylating all its hydroxyl groups, often resulting in glucose pentaacetate.

Regioselective Deacetylation: An enzyme, typically a lipase (B570770), is used to selectively remove the acetyl group at a specific position. For example, lipases such as Candida rugosa lipase can efficiently catalyze the regioselective deacetylation of the primary hydroxyl group (at C-6) in peracetylated D-glucose. This enzymatic step is favored for its high selectivity, which is difficult to achieve with purely chemical methods. This step yields a glucose molecule with a single free hydroxyl group at the C-6 position.

Phosphorylation: The resulting 1,2,3,4-tetra-O-acetyl-D-glucose is then phosphorylated at the free C-6 hydroxyl group. This is accomplished using a kinase enzyme, such as hexokinase (EC 2.7.1.1) or glucokinase (EC 2.7.1.2), with a phosphate donor like ATP. To make this process economically viable, the ATP is often regenerated using a coupled-enzyme system, such as a polyphosphate kinase with polyphosphate as the ultimate phosphate donor.

Full Deacetylation: The remaining acetyl protecting groups are then removed chemically to yield the final product, D-glucose-6-phosphate.

This chemoenzymatic pathway highlights how the specific deacetylation of a glucose derivative is a critical step in directing subsequent enzymatic modifications to produce key phosphorylated sugars.

Uridine diphosphate (B83284) N-acetyl-D-glucosamine (UDP-GlcNAc) is a crucial activated sugar nucleotide in virtually all organisms. It serves as the donor of GlcNAc residues for the biosynthesis of glycoproteins, glycolipids, proteoglycans, and bacterial cell wall peptidoglycan. qmul.ac.uk The primary pathway for its de novo synthesis is the Hexosamine Biosynthesis Pathway (HBP). rcsb.org

The HBP begins with the glycolytic intermediate, fructose-6-phosphate, and proceeds through a series of four enzymatic reactions: nih.gov

Conversion of Fructose-6-phosphate to Glucosamine-6-phosphate: This is the first and rate-limiting step, catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT) (EC 2.6.1.16). This enzyme transfers an amino group from glutamine to fructose-6-phosphate, forming glucosamine-6-phosphate. wikipedia.org

Acetylation of Glucosamine-6-phosphate: The amino group of glucosamine-6-phosphate is then acetylated by glucosamine-phosphate N-acetyltransferase (GNA1) (EC 2.3.1.4). This reaction uses acetyl-CoA as the acetyl group donor to produce N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6-P). nih.gov

Isomerization of GlcNAc-6-P: The phosphate group is moved from the C-6 to the C-1 position by phosphoacetylglucosamine mutase (AGM1) (EC 5.4.2.3), converting GlcNAc-6-P into N-acetyl-D-glucosamine-1-phosphate (GlcNAc-1-P). nih.gov

Uridylation of GlcNAc-1-P: In the final step, UDP-N-acetylglucosamine pyrophosphorylase (UAP1/GlmU) (EC 2.7.7.23) catalyzes the reaction between GlcNAc-1-P and UTP (uridine triphosphate) to form the final product, UDP-GlcNAc, and pyrophosphate. nih.gov

This pathway illustrates the synthesis of a key acetylated sugar precursor that is fundamental to cellular structure and signaling.

Table 2: Key Enzymes in the Hexosamine Biosynthesis Pathway

| Step | Enzyme | EC Number | Substrates | Products |

|---|---|---|---|---|

| 1 | Glutamine:fructose-6-phosphate amidotransferase (GFAT) | 2.6.1.16 | Fructose-6-phosphate, L-Glutamine | D-glucosamine-6-phosphate, L-Glutamate |

| 2 | Glucosamine-phosphate N-acetyltransferase (GNA1) | 2.3.1.4 | D-glucosamine-6-phosphate, Acetyl-CoA | N-acetyl-D-glucosamine-6-phosphate, CoA |

| 3 | Phosphoacetylglucosamine mutase (AGM1) | 5.4.2.3 | N-acetyl-D-glucosamine-6-phosphate | N-acetyl-D-glucosamine-1-phosphate |

| 4 | UDP-N-acetylglucosamine pyrophosphorylase (UAP1/GlmU) | 2.7.7.23 | N-acetyl-D-glucosamine-1-phosphate, UTP | UDP-N-acetyl-D-glucosamine, Pyrophosphate |

Molecular Modeling Studies of Enzymatic Selectivity

Molecular modeling has emerged as an indispensable tool for elucidating the intricacies of enzyme-substrate interactions at an atomic level. Computational techniques, including molecular docking and molecular dynamics (MD) simulations, provide profound insights into the structural and energetic factors that govern the regioselectivity of enzymatic reactions involving glucose derivatives like this compound. nih.govbohrium.comresearchgate.netbiorxiv.org These methods complement experimental findings, offering a rationale for observed selectivities and guiding the engineering of enzymes with desired catalytic properties.

The core principle behind modeling enzymatic selectivity lies in understanding how a substrate binds within the three-dimensional architecture of an enzyme's active site. Early theories like the "lock and key" model have been refined by the "induced fit" model, which posits that the enzyme's active site is flexible and can be reshaped by interactions with the substrate. mdpi.com Computational simulations allow researchers to visualize these dynamic changes, mapping out the crucial interactions such as hydrogen bonds and van der Waals forces that stabilize the enzyme-substrate complex in a specific orientation. mdpi.com

In the context of this compound, molecular modeling helps explain why many enzymatic acetylations or deacetylations exhibit high regioselectivity. For instance, studies on lipase-catalyzed acylation of glucose often show a preference for the primary hydroxyl group at the C-6 position. Molecular docking simulations can demonstrate how the glucose molecule fits into the active site of a lipase, such as the widely studied lipase B from Candida antarctica (CALB). arxiv.orgresearchgate.net These models often reveal that the C-6 hydroxyl group is positioned most favorably near the catalytic triad (B1167595) of the enzyme, while the other secondary hydroxyl groups are sterically hindered or oriented away from the reactive center. arxiv.orgresearchgate.net

Molecular dynamics simulations further enhance this understanding by simulating the movement of the enzyme, substrate, and solvent over time. mdpi.com These simulations can reveal the stability of different binding poses and the energetic favorability of the reaction pathway for a specific hydroxyl group. For example, a simulation might show that the conformation of glucose required for acetylation at the C-6 position is energetically more stable and frequently adopted within the active site compared to conformations that would lead to acetylation at other positions. mdpi.com

Similarly, studies on deacetylases, such as histone deacetylases (HDACs) which act on acetylated lysine (B10760008) residues, provide analogous insights into substrate selectivity. nih.govumich.eduresearchgate.net The active sites of these enzymes are often characterized by a hydrophobic channel leading to a catalytic core. nih.govresearchgate.net Molecular modeling of acetylated sugar molecules within such active sites can identify the key amino acid residues that recognize and bind the acetyl group, dictating the enzyme's specificity. nih.govresearchgate.net By analyzing the interaction energies and geometric fit, researchers can predict whether an enzyme is likely to be effective at removing the acetyl group from the 6-position of glucose. mdpi.comunimas.mynih.gov

The synergy between experimental results and computational modeling is powerful. For instance, after experimentally observing the selective synthesis of this compound using a particular enzyme, researchers can employ molecular modeling to build a homology model of the enzyme and perform docking studies. mdpi.comuniovi.es The results can rationalize the observed selectivity, for instance, by showing that hydrogen bonds and hydrophobic interactions within the active site lock the glucose molecule in an orientation that exclusively exposes the C-6 hydroxyl group to the acetyl donor. mdpi.com

Table 1: Summary of Molecular Modeling Findings in Enzymatic Selectivity Studies

| Enzyme/Enzyme Class | Substrate Type | Modeling Technique | Key Findings on Selectivity |

|---|---|---|---|

| Lipase (e.g., from Candida antarctica, Pseudomonas stutzeri) | Glucose, Rhamnose, Flavonoid Glycosides | Molecular Docking, MD Simulations | Active site topology and steric hindrance favor acylation of the primary C-6 hydroxyl group. The substrate is oriented to position the target hydroxyl group near the catalytic triad (Ser-His-Asp). mdpi.comarxiv.orgresearchgate.net |

| Deacetylase (e.g., Histone Deacetylases) | Acetylated Lysine, Acetylated Sugars (by analogy) | Homology Modeling, Molecular Docking | A hydrophobic channel leads to the catalytic Zn2+ ion. Selectivity is determined by the fit and interactions of the acetylated substrate within this channel. nih.govresearchgate.net |

| α-Glucosidase | Glucose-conjugated inhibitors | Molecular Docking, MD Simulations | Stable binding of inhibitors in the active site is achieved through key hydrogen bonds and hydrophobic interactions with catalytic residues (e.g., Asp, Glu). nih.govbohrium.comnih.gov |

Ultimately, molecular modeling studies provide a detailed, atomistic view that explains the high degree of selectivity observed in many enzymatic transformations involving this compound and related compounds. These computational approaches are crucial for both fundamental understanding and for the rational design of biocatalysts for specific synthetic purposes. nih.govrsc.org

Conformational Analysis and Stereochemical Considerations

Experimental Methodologies for Conformational Studies

Nuclear Magnetic Resonance (NMR) J-coupling Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of molecules in solution. Specifically, the analysis of scalar couplings (J-couplings) between adjacent protons (³JHH) and between carbon and proton nuclei (JCH and JCC) provides detailed information about dihedral angles, which define the molecule's three-dimensional shape. nih.govrsc.org

In the study of acetylated glucopyranoses, including 6-O-acetyl-D-glucose, researchers have prepared compounds with selective ¹³C enrichment in the O-acetyl side-chain. nih.govnih.gov This isotopic labeling allows for the measurement of a variety of ¹³C–¹H and ¹³C–¹³C J-couplings that are sensitive to the rotation of the ester bond. nih.govnih.gov For instance, eight specific J-couplings (¹JCC, ²JCH, ²JCC, ³JCH, and ³JCC) have been identified as being sensitive to the torsional angle (θ) of the ester bond. nih.govnih.gov By comparing experimentally measured J-coupling values with those calculated for different conformations, a detailed picture of the preferred side-chain orientation can be constructed. nih.govrsc.org This approach has been used to study the conformational equilibria of various monosaccharides and their derivatives in solution. d-nb.inforesearchgate.netopenaccessgovernment.org

The analysis of vicinal proton-proton coupling constants (³JHH), such as ³J(H5,H6R) and ³J(H5,H6S), is particularly useful for determining the populations of the three possible staggered rotamers (gg, gt, tg) around the C5-C6 bond. acs.org These rotamer populations dictate the orientation of the acetylated hydroxymethyl group relative to the pyranose ring.

Analysis of Acetate (B1210297) Ester Conformations in Glucopyranose Systems

Research indicates that the ester bond in O-acetyl side-chains of saccharides preferentially adopts a trans configuration when in an aqueous solution. nih.gov This preference is supported by comparing experimental J-coupling values with those calculated for different conformations. For example, the experimental ³J(C2′,C3) value in a related compound was found to be very similar to the calculated value for a trans configuration (θ₃ = 0°), and significantly different from the value calculated for a cis configuration (θ₃ = 180°). nih.gov The steric environment created by neighboring groups on the glucose ring plays a dominant role in determining the precise conformational properties of the O-acetyl side-chain in solution. nih.govnih.gov

Computational Approaches to Conformational Analysis

Density Functional Theory (DFT) Calculations for O-Acetyl Side-Chains

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the conformational landscape of acetylated carbohydrates. rsc.orgunimas.my DFT calculations allow for the optimization of molecular geometries and the calculation of NMR J-couplings for various possible conformations. nih.govnih.gov

In the context of this compound, DFT has been used to model the rotation of the O-acetyl side-chain. nih.gov By systematically rotating the Hx-Cx-Ox-C1′ torsion angle (denoted as θx) in 15° increments and performing geometry optimizations at each step, researchers can map the potential energy surface of the side-chain. nih.gov These calculations are typically performed using a functional like B3LYP with a suitable basis set, and often include a solvent model to better mimic experimental conditions. nih.govunimas.my

The calculated J-couplings for each conformation can then be used to create parameterized equations that relate the J-coupling value to the torsional angle. nih.govopenaccessgovernment.org This combined experimental and computational approach provides a robust method for determining the conformational preferences of flexible side-chains. rsc.orgnih.gov DFT studies have confirmed that in glucopyranosides like methyl 6-O-acetyl-α-D-glucopyranoside, the 6-O-acetyl group is situated above the pyranose ring, which maintains its regular ⁴C₁ chair conformation. unimas.my

Statistical Modeling of Conformational Disorder

The flexibility of the O-acetyl side-chain means that it doesn't exist in a single, static conformation but rather as an ensemble of rapidly interconverting rotamers. To account for this conformational disorder, statistical models are employed. nih.govnih.gov

Researchers have developed two-parameter statistical models that can describe the distribution of rotamers about the ester bond. nih.govnih.gov These models are generated by fitting predicted J-coupling values, derived from DFT calculations, to the experimentally measured J-coupling ensembles. nih.gov A program called MA'AT has been developed to facilitate this statistical analysis, allowing for the determination of the mean position of the torsional angle (θ) and the width of its distribution, expressed as a circular standard deviation (CSD). nih.govacs.org

Comparisons have been made between different functional forms of these models, revealing that while the mean position of θ is not significantly affected, platykurtic models (those with a flatter peak than a normal distribution) provide more precise estimates of the distribution's width. nih.govnih.gov These statistical models, validated by comparison with molecular dynamics simulations and crystal structure data, provide a quantitative description of the conformational flexibility of the O-acetyl side-chain. nih.gov

Stereochemical Implications of S–O Acetyl Rearrangements in Thio-Glucose Derivatives

The rearrangement of acetyl groups between sulfur and oxygen atoms in thio-glucose derivatives is a significant reaction with considerable stereochemical implications. This intramolecular acyl migration, known as an S→O or O→S acetyl shift, can lead to the formation of different isomers and is influenced by the surrounding chemical environment and reaction conditions.

A notable example involves the solvolytic reactions of certain glucofuranose derivatives. For instance, the reaction of 1,2-O-isopropylidene-3,6-di-O-(p-toluenesulphonyl)-α-d-glucofuranose with potassium thioacetate (B1230152) can unexpectedly yield a 6-S-acetyl-5-O-acetyl derivative as the primary product. shd-pub.org.rs This transformation is believed to proceed through a neighboring group participation mechanism, where a hydrogen thio-orthoester intermediate plays a crucial role. shd-pub.org.rs The formation of this intermediate facilitates the migration of the acetyl group.

The reactivity of these 6-S-acetyl derivatives is highlighted by their transformation into the corresponding mercaptans in the presence of silica (B1680970) gel. shd-pub.org.rs This reaction also proceeds through the same thio-orthoester intermediate, demonstrating the lability of the S-acetyl group and its propensity for rearrangement. shd-pub.org.rs Such rearrangements are not only of mechanistic interest but are also pivotal in the synthesis of specific, stereochemically defined natural products and their analogs. shd-pub.org.rs

The stereochemistry of the starting material and the reaction pathway dictates the final product's configuration. The neighboring group participation by an adjacent hydroxyl or other functional group can influence the stereochemical outcome of the acetyl migration. These rearrangements underscore the complex interplay of functional groups and reaction conditions in determining the stereochemical fate of thio-glucose derivatives.

Effects of Anomeric Configuration on the Conformation of Acetylated Glucopyranoses

In acetylated glucopyranoses, the interplay between the anomeric effect and steric hindrance from the bulky acetyl groups determines the conformational equilibrium. The anomeric effect arises from the hyperconjugation of the lone pair electrons on the ring oxygen with the antibonding orbital of the anomeric C-O bond. mdpi.com This interaction stabilizes the axial orientation of the anomeric substituent.

The anomeric configuration has a direct impact on the preferred rotational angles about the glycosidic bond. The exo-anomeric effect, an extension of the anomeric effect involving the exocyclic group, also contributes significantly to the conformational preferences of acetylated glucopyranoses. mdpi.com It has been suggested that the exo-anomeric effect is a dominant factor in determining the conformational arrangement, even in the α-anomer. mdpi.com

Studies on per-O-acetylated imines derived from 2-amino-2-deoxy-d-glucopyranose have shown that the anomeric configuration can influence the crystalline structure, with β-anomers often being favored. mdpi.com The acetylation of these derivatives can be used to confirm the pyranose structure and study the anomeric equilibrium. mdpi.com

The table below summarizes the typical ¹H NMR coupling constants that help in determining the anomeric configuration of glucopyranoses.

| Anomeric Configuration | H-1, H-2 Relationship | Typical J1,2 (Hz) |

| α-anomer | equatorial-axial | 2-4 unimo.it |

| β-anomer | diaxial | 7-9 unimo.it |

Advanced Analytical Methodologies for Structural Elucidation and Quantification

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of 6-O-acetyl-D-glucose. Analysis of ¹H NMR, ¹³C NMR, and various 2D NMR spectra provides a comprehensive understanding of the molecule's atomic connectivity and stereochemistry.

¹H and ¹³C NMR: Proton (¹H) and carbon-13 (¹³C) NMR spectra reveal the chemical environment of each hydrogen and carbon atom in the molecule. For acetylated glucose derivatives, the chemical shifts of the protons and carbons in the pyranose ring and the acetyl group are characteristic. In a study of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose, specific signals for the acetyl groups were observed, which can be correlated to the single acetyl group in this compound. mdpi.com The presence of the acetyl group is typically confirmed by a singlet peak around 2.0 ppm in the ¹H NMR spectrum, corresponding to the methyl protons. tandfonline.com

2D NMR: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule. These techniques are particularly useful in complex mixtures, as demonstrated in the analysis of balsamic vinegars where 2D-NMR was used to identify signals of 6-acetyl glucose among other compounds. nih.gov 2D NMR can verify the position of the acetyl group at C-6 by showing correlations between the C-6 protons and the carbonyl carbon of the acetyl group.

Chemical Shift Analysis and Spin-Couplings: Detailed analysis of chemical shifts provides information about the electronic environment of the nuclei. For instance, the downfield shift of the H-6 protons compared to unsubstituted glucose indicates the presence of the electron-withdrawing acetyl group. Spin-spin coupling constants (J-values) between adjacent protons, obtained from ¹H NMR spectra, are critical for determining the relative stereochemistry of the protons on the glucose ring. For example, a large coupling constant between H-1 and H-2 (around 7-8 Hz) is characteristic of a β-anomeric configuration, while a smaller coupling constant (around 3-4 Hz) indicates an α-anomer. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

Molecular Ion and Fragment Analysis: Techniques like Electrospray Ionization (ESI-MS) are used to generate molecular ions, such as [M+Na]⁺ or [M-H]⁻, from which the molecular weight can be accurately determined. scielo.brmassbank.eu High-resolution mass spectrometry, particularly Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), provides highly accurate mass measurements, enabling the unambiguous determination of the elemental formula. nih.govgu.seasm.org Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), yields characteristic fragment ions that help to confirm the structure. For instance, the loss of the acetyl group (CH₃CO) or the entire acetylated hydroxymethyl group (CH₂OAc) can be observed.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The presence of hydroxyl (-OH), carbonyl (C=O), and C-O bonds gives rise to characteristic absorption bands in the IR spectrum. A broad absorption band in the region of 3300-3500 cm⁻¹ is indicative of the hydroxyl groups. acs.org A strong absorption peak typically appears around 1735-1750 cm⁻¹, which is characteristic of the carbonyl stretch of the ester functional group in the acetyl moiety. tandfonline.comchemsynlab.com The region from 1000 to 1300 cm⁻¹ will show complex absorptions corresponding to the C-O stretching vibrations of the glucose ring and the acetyl group.

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification of this compound from reaction mixtures or natural extracts and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound due to its high resolution and sensitivity. tandfonline.comjst.go.jp

Purity and Quantification: Reversed-phase HPLC, often using a C18 column, is commonly employed for the separation of acetylated sugars. tandfonline.comgoogle.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). google.com By using a suitable detector, such as a refractive index detector (RID) or a UV detector (if the compound is derivatized or attached to a chromophore), the purity of a this compound sample can be assessed. nih.gov For quantitative analysis, a calibration curve is constructed using standards of known concentration. This allows for the accurate determination of the amount of this compound in a given sample. researchgate.net

Silica (B1680970) Gel and Other Adsorption Chromatography for Mixture Resolution

Adsorption chromatography is a fundamental technique for the purification and separation of this compound from reaction mixtures and biological extracts. creativebiomart.net The principle of this method lies in the differential adsorption of components of a mixture onto a solid stationary phase, with silica gel being a commonly used adsorbent due to its high surface area and porous nature. creativebiomart.net

In the context of this compound synthesis, silica gel column chromatography is frequently employed to isolate the desired product from unreacted starting materials and other acetylated derivatives. rsc.org For instance, after the acetylation of D-glucose, silica gel chromatography can effectively separate this compound from other isomers and di- or tri-acetylated glucoses. chempap.org The separation is typically achieved using a mobile phase consisting of a mixture of solvents, such as petroleum hexane (B92381) and ethyl acetate (B1210297), with the polarity of the solvent system being a critical factor in the resolution of the compounds. ijnrd.orgrroij.com By carefully selecting the solvent gradient, researchers can achieve high purity of the target compound. For example, a gradient of ethyl acetate in light petroleum has been successfully used to isolate 6-O-acetylated thioglycoside derivatives. rsc.org

Thin-layer chromatography (TLC) on silica gel plates is another valuable tool for monitoring the progress of reactions and for the preliminary analysis of product mixtures. researchgate.netcdnsciencepub.com This technique allows for the rapid separation and visualization of components, aiding in the optimization of reaction conditions and the selection of appropriate solvent systems for column chromatography. cdnsciencepub.com The mobility of the compounds on the TLC plate is influenced by the solvent system, with different mixtures of solvents like benzene (B151609) and methanol providing good resolution of carbohydrate acetates. cdnsciencepub.com

The effectiveness of silica gel chromatography is demonstrated in various synthetic procedures. For example, after the synthesis of 3,4,6-tri-O-acetyl-D-glucal, the product is purified using silica gel column chromatography. rroij.com Similarly, in the preparation of this compound, unreacted starting materials can be readily recovered by silica gel chromatography for reuse. rsc.org

Paper Chromatography for Qualitative Analysis of Hydrolysis Products

Paper chromatography is a simple yet powerful technique for the qualitative analysis of the hydrolysis products of this compound, namely D-glucose and acetic acid. slideshare.netscribd.com This method separates compounds based on their differential partitioning between a stationary phase (the paper, which holds water) and a mobile phase (a developing solvent). slideshare.netscribd.com

When this compound is hydrolyzed, the resulting mixture of glucose and other potential sugar derivatives can be spotted onto a strip of chromatography paper. egyankosh.ac.in The paper is then developed by allowing a solvent system, such as a mixture of n-butanol, acetic acid, and water, to move up the paper. scribd.com Different sugars will travel at different rates, resulting in their separation into distinct spots. slideshare.netegyankosh.ac.in

The positions of the separated sugars are visualized by spraying the chromatogram with a suitable reagent, such as p-anisidine, which gives colored spots with reducing sugars. cdnsciencepub.com The identity of the sugars in the hydrolysate can be confirmed by comparing their migration distances (Rf values) with those of known standards run on the same chromatogram. slideshare.net For instance, the hydrolysis of succinoglucan, a polysaccharide, yields glucose, galactose, and various oligosaccharides, which can be identified by paper chromatography. tandfonline.com

Paper chromatography is particularly useful for analyzing the products of partial acid hydrolysis, providing valuable information about the structure of the parent molecule. tandfonline.com It can also be used to monitor the progress of hydrolysis reactions. chempap.org While primarily a qualitative technique, paper chromatography can provide semi-quantitative information based on the size and intensity of the spots. egyankosh.ac.in

The table below summarizes the Rf values for some common sugars in a particular solvent system, illustrating how this technique can be used to differentiate between them.

| Sugar | Rf Value (n-butanol-acetic acid-water) |

|---|---|

| Glucose | 0.18 |

| Fructose | 0.23 |

| Maltose (B56501) | 0.10 |

| Lactose | 0.07 |

| Sucrose | 0.14 |

Note: Rf values are dependent on the specific experimental conditions, including the exact composition of the solvent system, the type of paper, and the temperature.

Isotopic Labeling and Tracer Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing one or more atoms of a molecule with their isotopes, researchers can follow the molecule's journey through various metabolic pathways.

Application of Stable Isotope Tracing (e.g., 13C isotopologue profiling) in Metabolic Pathway Research

Stable isotope tracing, particularly using 13C-labeled glucose, is a cornerstone of metabolic research. While direct studies on this compound are less common, the principles and methodologies applied to glucose are directly relevant. In a typical experiment, cells or organisms are fed with 13C-labeled glucose. As the glucose is metabolized, the 13C label is incorporated into various downstream metabolites. By analyzing the mass distribution of these metabolites using techniques like mass spectrometry, it is possible to reconstruct the metabolic pathways and quantify the flux through them.

This approach, known as 13C isotopologue profiling, provides a detailed picture of cellular metabolism. For instance, it can be used to determine the relative contributions of different pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway, to glucose catabolism. The pattern of 13C incorporation into intermediates of these pathways reveals the active routes of metabolism.

Deconvolution Methods for Isotopic Data Analysis

The data generated from stable isotope tracing experiments can be complex. Mass spectrometry provides information on the mass distribution of labeled metabolites, but this raw data needs to be processed to extract meaningful biological information. Deconvolution methods are computational algorithms used to correct for the natural abundance of stable isotopes and to determine the true extent of labeling from the tracer.

These methods are essential for accurately calculating the fractional contribution of the labeled substrate to the product pool and for quantifying metabolic fluxes. Various software packages and algorithms have been developed for this purpose, each with its own strengths and limitations. The choice of deconvolution method depends on the complexity of the labeling pattern and the specific research question being addressed.

Integration of Computational and Experimental Data in Structural and Mechanistic Investigations

The combination of computational modeling and experimental data provides a powerful synergy for understanding the structure and reactivity of molecules like this compound. Computational methods, such as quantum mechanics and molecular dynamics simulations, can provide insights that are difficult or impossible to obtain through experiments alone.

For example, computational models can be used to predict the three-dimensional structure of this compound and to understand the conformational preferences of the acetyl group. This information is crucial for interpreting experimental data from techniques like NMR spectroscopy.

Furthermore, computational chemistry can be used to investigate the mechanisms of reactions involving this compound, such as its hydrolysis or its role in enzymatic reactions. By calculating the energies of different reaction pathways, it is possible to predict the most likely mechanism and to understand the factors that control the reaction rate and selectivity.

Applications of 6 O Acetyl D Glucose in Chemical Research and Biotechnology

Role as a Synthetic Intermediate in Organic Synthesis

The strategic placement of the acetyl group on the C-6 hydroxyl of D-glucose makes 6-O-acetyl-D-glucose a valuable starting material in organic synthesis. This selective protection allows chemists to exploit the differential reactivity of the remaining hydroxyl groups.

Building Block for Complex Carbohydrate Structures and Glycosides

This compound is a fundamental building block in the construction of more complex carbohydrate structures and glycosides. The acetyl group at the C-6 position effectively shields the primary hydroxyl group, directing glycosylation reactions to the secondary hydroxyls. This regioselective control is crucial for the synthesis of oligosaccharides with specific linkages. Furthermore, the acetyl group can be selectively removed under mild conditions, unmasking the primary hydroxyl for further functionalization. This strategy is instrumental in the assembly of carbohydrate chains found in various natural products. mdpi.commdpi-res.com For instance, it has been noted as a constituent of certain marine-derived glycosides, highlighting its role in the natural assembly of these complex molecules. mdpi.commdpi-res.comfrdc.com.aumdpi.com

Precursor for the Synthesis of Natural Product Analogues

The structural motif of this compound is found in various natural products, and its synthetic counterpart serves as a precursor for the generation of analogues of these bioactive molecules. mdpi.commdpi.com By using this compound as a starting material, chemists can introduce modifications to the carbohydrate core, leading to the creation of novel compounds with potentially altered or enhanced biological activities. This approach is particularly relevant in the field of medicinal chemistry, where the synthesis of natural product analogues is a key strategy for drug discovery. For example, glucopyranosyl-conjugated benzyl (B1604629) derivatives have been synthesized, and while this compound itself showed little cytotoxicity, it serves as a reference and building block for more complex and active compounds. researchgate.netnih.gov

Utility in Developing Novel Reaction Pathways and Methodologies

The study of reactions involving this compound contributes to the development of new synthetic methodologies in carbohydrate chemistry. rsc.org Research into the regioselective acetylation of D-glucose to produce this compound has led to the exploration of various catalytic and non-catalytic methods. rsc.org For example, catalyst-free regioselective acetylation of primary hydroxy groups in thioglycosides using acetic acid has been explored, with this compound being a product of interest in related direct esterification studies. rsc.org Additionally, enzymatic acetylations are a common method for the selective introduction of acetyl groups at the primary hydroxyl position of sugars. rsc.org The challenges associated with achieving high regioselectivity in these reactions drive the innovation of more efficient and selective synthetic protocols, which can then be applied to a broader range of carbohydrate substrates. The formation of this compound can also occur through acyl group migration from other positions, a phenomenon that is important to consider in the development of synthetic strategies. nih.gov

Utilization in Enzymatic and Biochemical Studies

The specific structure of this compound makes it a valuable tool for investigating enzymatic processes and for use in biotechnological applications.

Substrate for Enzymatic Reactions

This compound is a known substrate for several types of enzymes, which allows for the study of enzyme kinetics, specificity, and reaction mechanisms.

Lipases: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the regioselective acylation of glucose to produce this compound. asianpubs.org Conversely, these enzymes can also be used for the deacetylation of per-acetylated glucose, where the selective removal of the acetyl group at the C-6 position can be achieved.

Deacetylases: The enzyme 6-acetylglucose deacetylase specifically acts on this compound to remove the acetyl group. ecmdb.ca

Hydrolases: In an enzymatic cascade, the enzyme BSLA (a lipase) hydrolyzes this compound to produce D-glucose, which can then be used in subsequent enzymatic reactions. inrs.ca

The table below summarizes some of the enzymes that interact with this compound.

| Enzyme Class | Specific Enzyme Example | Role of this compound | Research Application |

| Lipase | Candida antarctica lipase B (CALB) | Product/Substrate | Regioselective synthesis and hydrolysis studies. asianpubs.org |

| Lipase | BSLA | Substrate | Component of an enzymatic cascade reaction. inrs.ca |

| Deacetylase | 6-acetylglucose deacetylase | Substrate | Study of specific deacetylation reactions. ecmdb.ca |

| Protease | Proteases from Bacillus species | Product | Screening for regioselective acylation of sugars. conicet.gov.ar |

Inducer in Biotechnological Processes

While less common than its role as a substrate, there is evidence to suggest that this compound can act as an inducer in certain biotechnological processes. For instance, it has been identified as a metabolite in cultures of Streptomyces staurosporeus, a producer of the alkaloid staurosporine. acs.org Its formation from glucose in the culture medium suggests a role in the metabolic pathways of the organism, and such metabolites can sometimes influence the production of other compounds. acs.org

Significance in Glycosylation Research

The strategic introduction of acetyl groups into carbohydrates is a critical aspect of glycoscience, with this compound and its derivatives serving as pivotal tools in this field. The selective acetylation at the C-6 position of a glucose unit within an oligosaccharide can significantly influence its three-dimensional structure, stability, and, consequently, its biological function. This has profound implications for understanding and manipulating biological processes where carbohydrates are key players.

Investigation of O-Acetylation Patterns in Oligosaccharides and their Biological Implications (e.g., antigenic response)

The precise location and pattern of O-acetylation on oligosaccharides are not random but are instead a highly regulated form of post-translational modification that can dramatically alter the biological activity of glycans. arxiv.org Researchers utilize synthetic oligosaccharides containing selectively placed acetyl groups, often derived from precursors like this compound, to dissect the role of these modifications in biological systems, particularly in immunology.

The O-acetylation of bacterial capsular polysaccharides (CPS) and O-antigens is a prime example of how subtle structural changes can have significant biological consequences. These modifications can create or mask epitopes, the specific parts of an antigen that an antibody recognizes. mdpi.com Therefore, understanding the impact of O-acetylation is crucial for the development of effective glycoconjugate vaccines against bacterial pathogens.

For instance, in the development of vaccines for Streptococcus pneumoniae serotype 9V, defined oligosaccharide antigens with and without an acetate (B1210297) group at the C-6 position of a mannosamine (B8667444) residue were synthesized to study the role of this specific acetylation in the immune response. beilstein-journals.org Similarly, the synthesis of oligosaccharides from the Bordetella hinzii O-antigen, which contains acetylated sugar residues, has been crucial in identifying potential glycol-epitopes for vaccine development. acs.orgacs.org The synthesis of these complex molecules often involves the use of building blocks like 3,6-di-O-acetyl-glucal, which can be derived from D-glucose. acs.orgacs.org

Research on the enterobacterial common antigen (ECA), a surface polysaccharide found in all members of the Enterobacteriaceae family, has shown that the hydroxyl group at the 6-position of N-acetyl-D-glucosamine (GlcNAc) residues is non-stoichiometrically O-acetylated. asm.org Genetic and biochemical studies have identified the enzyme responsible for this specific O-acetylation. asm.org The use of synthetic fragments and genetic tools allows researchers to probe how this O-acetylation affects the antigenicity and immunogenicity of ECA.

The following table summarizes examples of synthesized oligosaccharides where acetylation plays a key role in studying antigenic responses.

| Oligosaccharide Antigen | Target Pathogen | Acetylation Position Investigated | Synthetic Precursor/Building Block Example | Research Focus |

| Pentasaccharide Repeating Unit | Streptococcus pneumoniae 9V | C-6 of Mannosamine | Differentially protected building blocks | To understand the role of O-acetylation in protection and confirm the natural structure. beilstein-journals.org |

| Terminal Tetrasaccharide | Bordetella hinzii | Various, including on 2,3-diaminogalactose | 3,6-di-O-acetyl-glucal | Identification of potential glycol-epitopes for vaccine development. acs.orgacs.org |

| Enterobacterial Common Antigen (ECA) | Escherichia coli and other Enterobacteriaceae | C-6 of N-acetyl-D-glucosamine | - | To determine the enzyme responsible for O-acetylation and its effect on the polysaccharide. asm.org |

Modulation of Cellular Recognition Processes by Acetylated Carbohydrates

Carbohydrate-protein interactions are fundamental to a vast array of biological processes, including cell-cell recognition, signaling, and host-pathogen interactions. benchchem.comnih.govbiorxiv.org The acetylation of carbohydrates can significantly modulate these recognition events by altering the shape and electronic properties of the glycan, thereby affecting its binding affinity and specificity to protein receptors like lectins.

Derivatives of glucose, such as 2,3,4,6-tetra-O-acetyl-beta-D-glucose, are used to synthesize neoglycoconjugates, which serve as models to study these crucial carbohydrate-protein interactions. benchchem.com By presenting specific acetylated carbohydrate structures, researchers can investigate how these modifications influence binding to cell surface receptors. This knowledge is vital for designing carbohydrate-based therapeutics that can either block or mimic these interactions.

A notable application is in the development of targeted drug delivery systems. Cancer cells often overexpress glucose transporters (GLUTs) to meet their high energy demands. nih.gov This has led to the strategy of using glucose-based molecules to selectively deliver therapeutic agents to cancer cells. Glycoconjugation, often at the C-6 position of the sugar unit, is a key strategy. This position is considered less involved in the formation of hydrogen bonds with the amino acid residues of the transporter, potentially allowing for better interaction and uptake. asm.org

Furthermore, acetylated sugar analogues can be used as metabolic chemical reporters to visualize and identify glycoproteins within a cell. For example, per-O-acetylated 6-azido-6-deoxy-glucose (Ac46AzGlc) can be taken up by cells and incorporated into glycan structures. nih.gov The azide (B81097) group serves as a chemical handle that can be tagged with a fluorescent probe, allowing for the visualization and identification of the proteins that have been modified with this glucose analogue. This technique has revealed the promiscuity of certain enzymes like O-GlcNAc transferase and has even led to the discovery of new types of protein modifications, such as intracellular O-glucose modification. nih.gov

The table below provides examples of how acetylated glucose derivatives are used to study and modulate cellular recognition.

| Acetylated Glucose Derivative | Application | Biological Process Studied | Key Finding/Purpose |

| 2,3,4,6-Tetra-O-acetyl-beta-D-glucose | Synthesis of neoglycotrimers | Carbohydrate-protein interactions | To create models for studying receptor binding and developing therapeutic agents. benchchem.com |

| 6-Azido-6-deoxy-D-glucose (used in its acetylated form) | Metabolic chemical reporter | Protein glycosylation, enzyme substrate specificity | To visualize and identify glycoproteins and discover new protein modifications like O-glucose. nih.gov |

| 6-O-trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose | Building block for complex carbohydrates | Carbohydrate-protein interactions | To serve as a tool in chemical biology to study the binding of complex glycans to proteins. glycodepot.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for regioselective acetylation of D-glucose at the 6-O position, and how do reaction conditions influence yield?

- Methodological Answer : The regioselective synthesis of 6-O-acetyl-D-glucose typically involves treating D-glucose with acetic acid (AcOH) under controlled conditions. For example, heating D-glucose in 50–75% aqueous AcOH at 100°C for 8–24 hours achieves moderate yields (10–30%) of the 6-O-acetylated product. Key variables include AcOH concentration, temperature, and reaction duration, which must be optimized to minimize byproducts like di-O-acetyl-D-glucose . Characterization via NMR or mass spectrometry is critical to confirm regioselectivity and purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is the gold standard for structural validation. For instance, -NMR can identify the acetyl proton signal at δ ~2.0–2.1 ppm, while -NMR confirms the acetyl carbonyl carbon at δ ~170–172 ppm. High-resolution mass spectrometry (HRMS) further verifies molecular weight accuracy. Cross-validation with enzymatic assays (e.g., acetate release quantification using kits like Megazymes’ Acetate-Kit) adds robustness .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported acetylation yields across different synthesis protocols?

- Methodological Answer : Discrepancies in yields often stem from variations in reaction parameters (e.g., AcOH purity, heating uniformity, or glucose solubility). A systematic approach involves:

- Replicating protocols under identical conditions.

- Statistical analysis (e.g., ANOVA) to assess parameter significance.

- Byproduct profiling (e.g., HPLC or TLC) to track di-O-acetyl derivatives.

Studies suggest that anhydrous AcOH and precise temperature control (>100°C) improve reproducibility .

Q. What enzymatic assays are suitable for studying the metabolic or structural roles of this compound in biological systems?

- Methodological Answer : Marine Flavobacteria esterases (e.g., FI6_CE15) can hydrolyze 6-O-acetyl groups, releasing acetate, which is quantifiable via colorimetric assays (e.g., Megazymes’ Acetate-Kit). Concurrent NMR analysis of reaction mixtures validates specificity and kinetics. For in vivo studies, isotopic labeling (e.g., -glucose) paired with metabolic flux analysis tracks acetyl-group utilization .

Q. How can researchers optimize reaction conditions to suppress di-O-acetyl byproduct formation during synthesis?

- Methodological Answer : Di-O-acetyl byproducts arise from over-acetylation. Strategies include:

- Solvent modulation : Using polar aprotic solvents (e.g., DMF) to reduce AcOH reactivity.

- Temperature gradients : Gradual heating (e.g., 80°C → 100°C) to favor primary hydroxyl reactivity.

- Catalyst screening : Exploring non-acidic catalysts (e.g., DMAP) for milder conditions.

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the 6-O-acetyl product .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing variability in enzymatic hydrolysis data for this compound?

- Methodological Answer : For enzyme kinetics, use Michaelis-Menten models fitted via nonlinear regression (e.g., GraphPad Prism). Variability in triplicate assays can be assessed with coefficient of variation (CV) calculations. Outliers are identified using Grubbs’ test. For NMR data, principal component analysis (PCA) or multivariate analysis distinguishes spectral variations caused by impurities .

Q. How should researchers design experiments to investigate the stability of this compound under physiological conditions?

- Methodological Answer : Stability studies should simulate physiological pH (7.4), temperature (37°C), and ionic strength. Protocols include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.